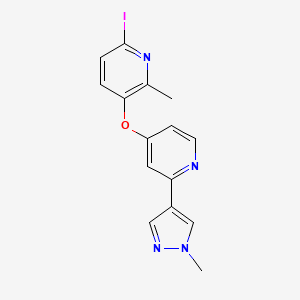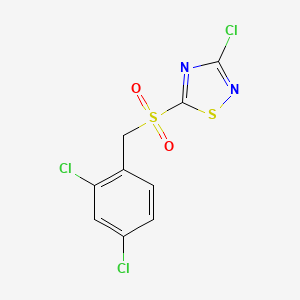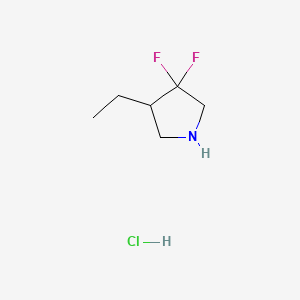![molecular formula C21H25BF4N2 B13918024 (3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13918024.png)
(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoimidazolium core with two o-tolyl groups and a tetrafluoroborate counterion, making it a unique structure with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate typically involves the following steps:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of o-tolyl groups: The benzoimidazole core is then alkylated with o-tolyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Quaternization: The resulting compound is quaternized with tetrafluoroboric acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The o-tolyl groups can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: The major products are likely to be benzoquinones or other oxidized derivatives.
Reduction: The major products are reduced forms of the benzoimidazolium core.
Substitution: The major products are substituted benzoimidazolium derivatives.
Applications De Recherche Scientifique
(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets such as enzymes or receptors. The benzoimidazolium core can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The o-tolyl groups may enhance binding affinity through hydrophobic interactions, while the tetrafluoroborate counterion can stabilize the overall structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylammonium lead halides: These compounds have a similar structural complexity and are used in various applications such as solar cells and light-emitting diodes.
Thianaphthene derivatives: These compounds share some structural features and are used in OLED and photodynamic therapy research.
Uniqueness
(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate is unique due to its specific combination of a benzoimidazolium core with o-tolyl groups and a tetrafluoroborate counterion
Propriétés
Formule moléculaire |
C21H25BF4N2 |
|---|---|
Poids moléculaire |
392.2 g/mol |
Nom IUPAC |
1,3-bis(2-methylphenyl)-3a,4,5,6,7,7a-hexahydrobenzimidazol-3-ium;tetrafluoroborate |
InChI |
InChI=1S/C21H25N2.BF4/c1-16-9-3-5-11-18(16)22-15-23(19-12-6-4-10-17(19)2)21-14-8-7-13-20(21)22;2-1(3,4)5/h3-6,9-12,15,20-21H,7-8,13-14H2,1-2H3;/q+1;-1 |
Clé InChI |
IGXHITPFPNUTRG-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CC1=CC=CC=C1N2C=[N+](C3C2CCCC3)C4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)





![tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13917977.png)





![O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B13918045.png)
